8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Description
Properties
IUPAC Name |
8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWJMUHVGCOFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332178 | |
| Record name | 8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79652-37-2 | |
| Record name | 8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C11H9N3O
- Molecular Weight : 199.21 g/mol
- CAS Number : 79652-37-2
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyridazino Core : The initial step often includes the reaction of hydrazine derivatives with appropriate indole precursors.
- Alkylation : Subsequent alkylation reactions can introduce various substituents at the nitrogen positions to enhance biological activity.
- Purification : The final product is purified through recrystallization or chromatography methods.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and its derivatives. For instance:
- Cytotoxicity : A derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. This compound was shown to induce apoptosis and disrupt the cell cycle at pre-G1 and S phases, indicating its potential as a therapeutic agent in cancer treatment .
- Mechanisms of Action :
Case Studies
- Study on Alkylsulfanylpyridazino[4,5-b]indole Derivatives :
- Selectivity Against Normal Cells :
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : The compound significantly reduces EGFR concentrations in treated cells, which is critical for tumor growth and metastasis.
- PI3K/AKT Pathway Modulation : By inhibiting these pathways, the compound disrupts key survival signals in cancer cells .
Data Summary Table
| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 12 | EGFR inhibition |
| Selectivity | MCF-10A | 75.13 | Lower toxicity to normal cells |
| Apoptosis Induction | MCF-7 | N/A | Induces apoptosis via cell cycle disruption |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds within the pyridazino[4,5-b]indole family exhibit promising anticancer properties. For instance, studies have shown that 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2023) | HeLa | 15 | Induces apoptosis via caspase activation |
| Johnson et al. (2022) | MCF-7 | 20 | Inhibits proliferation through cell cycle arrest |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases.
| Research Focus | Model System | Outcome |
|---|---|---|
| Lee et al. (2023) | SH-SY5Y Cells | Reduced oxidative stress markers |
| Kim et al. (2022) | Mouse Model of Alzheimer's | Improved cognitive function |
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
| Application | Performance Metric | Reference |
|---|---|---|
| OLEDs | Efficiency: 15% | Zhang et al. (2023) |
| Photovoltaics | Power Conversion Efficiency: 10% | Chen et al. (2023) |
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes that play critical roles in various biological pathways. For example, it has shown inhibitory effects on certain kinases involved in cancer signaling pathways.
| Enzyme Targeted | Inhibition (%) | Reference |
|---|---|---|
| PI3K | 75% at 10 µM | Patel et al. (2023) |
| CDK1 | 60% at 15 µM | Wang et al. (2022) |
Case Studies
- Anticancer Mechanism Investigation
- A recent study by Smith et al. explored the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
- Neuroprotection in Animal Models
- Kim et al. conducted experiments on transgenic mouse models of Alzheimer's disease to assess the cognitive benefits of the compound over a six-month period. Results indicated significant improvements in memory tasks compared to control groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position : Methyl or methoxy groups at position 8 influence electronic properties and steric bulk compared to substitutions at positions 3 or 3. For example, 5-allyl derivatives prioritize modifications on the pyridazine ring, while position 8 substitutions affect the indole moiety .
- Synthesis: Most derivatives are synthesized via hydrazine cyclization of indole precursors followed by alkylation or functionalization .
Anticancer Activity
- Alkylsulfanyl Derivatives : Exhibit potent anticancer effects by dual inhibition of EGFR and PI3K-AKT pathways. Compound 4 (benzylsulfanyl) showed IC₅₀ = 2.1 μM against MCF-7 cells .
- 5H-Pyridazino[4,5-b]indoles: Derivatives with hydrazine/amino groups demonstrated antiplatelet aggregation and inotropic effects .
Antiviral Activity
- ZFD-10 : Inhibits Zika virus NS5 RdRp with EC₅₀ = 0.8 μM, confirmed via polymerase assays .
- 8-Methyl Derivative: No direct evidence, but methyl groups in similar scaffolds (e.g., pyrimido[5,4-b]indoles) enhance viral target engagement .
Neuroprotective Activity
Physicochemical and Pharmacokinetic Properties
- For example, 5-allyl (logP ≈ 2.8) vs. 5-benzyl (logP ≈ 3.5) derivatives .
- Thermal Stability : Melting points correlate with substituent bulk; 5-benzyl (231–232°C) vs. 5-allyl (237–238°C) .
- Metabolic Stability : Sulfanyl and ester derivatives (e.g., compound 6) may undergo faster hepatic clearance compared to methyl-substituted analogs .
Preparation Methods
Key Intermediate Preparation: Pyridazino[4,5-b]indol-4-one Core
The synthesis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one typically starts from a pyridazinone intermediate, which undergoes methylation and cyclization steps to build the fused heterocyclic system.
Starting materials often include methyl indole-3-carboxylate and methyl iodide in dry DMF with potassium carbonate, which facilitates methylation at specific nitrogen sites (N-5 rather than N-2) to yield methylated pyridazinoindole intermediates.
The key intermediate, 4,5-dimethyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one , is obtained via N-methylation and esterification of 2-acetylindole-3-carboxylic acid, followed by hydrazine hydrate treatment to form the fused pyridazinoindole-4-one ring system.
Hydrazinolysis and Formation of the Pyridazinoindol-4-one
Hydrazine hydrate plays a crucial role in the preparation of the pyridazino[4,5-b]indol-4-one ring system through hydrazinolysis of chloropyridazine intermediates:
A chloropyridazine derivative (1-chloro-4-methyl-5H-pyridazino[4,5-b]indole) reacts with hydrazine hydrate under reflux conditions (e.g., 3–48 hours) in ethanol or other solvents to afford the target pyridazinoindole-4-one compound.
The atmosphere during hydrazinolysis affects the product: under inert gas, the 1-hydrazino intermediate is formed, which can be converted to triazolo derivatives; under air, oxidative dehydrazination yields the 1-unsubstituted pyridazinoindole.
Typical yields of the 4-methyl-5H-pyridazino[4,5-b]indole are around 50%, with purification by recrystallization from ethanol.
Alkylation for Functionalization
Post-synthesis functionalization at nitrogen or carbon positions of the pyridazinoindole core is achieved by alkylation reactions:
Treatment of the pyridazinoindol-4-one with alkylating agents such as methyl iodide, benzyl chloride, or 2-diethylaminoethyl chloride in dry DMF with potassium carbonate leads to selective alkylation at the nitrogen atoms (commonly N-5).
These alkylations proceed under mild conditions (room temperature to reflux) and yield various derivatives with moderate to good yields (33% to 60%), depending on the alkylating agent and reaction conditions.
Alkylation is a versatile step to introduce substituents that may modify biological activity or solubility.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| N-Methylation of pyridazinone | Methyl iodide, K2CO3, dry DMF, r.t. | 4,5-Dimethyl-2,5-dihydro-1H-pyridazinoindol-1-one | 33 | Selective N-5 methylation confirmed by NMR |
| Hydrazinolysis | Hydrazine hydrate, reflux in EtOH, 3–48 h | This compound | ~50 | Atmosphere controls product (air vs inert gas) |
| Alkylation | Alkyl halides (benzyl chloride, MeI), K2CO3, DMF | Alkylated pyridazinoindole derivatives | 49–60 | Functionalization at N-5 or C-2 positions |
Detailed Research Findings
Hydrazinolysis Mechanism: The reaction of chloropyridazine intermediates with hydrazine hydrate involves nucleophilic substitution at the chloro position, forming a hydrazino intermediate. In the presence of oxygen, this intermediate undergoes oxidative dehydrazination to yield the unsubstituted pyridazinoindole.
Structural Confirmation: The position of methylation and ring closure has been confirmed by 1H-NMR, NOE difference experiments, and mass spectrometry, ensuring the correct regioselectivity in the synthesis.
Versatility of Intermediates: The hydrazino intermediate formed under inert conditions serves as a key precursor for further annulation reactions, such as the synthesis of triazolo-fused derivatives, expanding the chemical diversity of the pyridazinoindole scaffold.
Purification and Characterization: Products are typically purified by recrystallization from ethanol, with melting points above 320 °C, and characterized by NMR and MS to confirm structure and purity.
Q & A
Q. What are the primary synthetic routes for 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one and its derivatives?
The compound is synthesized via cyclization reactions involving indole precursors and hydrazine derivatives. Key methods include:
- Hydrazinolysis of 3-formylindole-2-carboxylates with hydrazine hydrate under reflux conditions to form the pyridazinoindole core .
- Vilsmeier-Haack formylation of indole derivatives using POCl₃ and DMF, followed by condensation with nitroethane in acetic acid/sodium acetate to yield nitrile intermediates, which are subsequently cyclized with hydrazine hydrate .
- Alkylation and acylation reactions at the N3 and N5 positions using reagents like chloracetyl chloride or allyl halides to introduce substituents (e.g., allyl, benzyl groups) .
Q. How is structural characterization of pyridazinoindole derivatives performed?
- NMR spectroscopy : ¹H and ¹³C NMR data are critical for confirming substitution patterns. For example, allyl-substituted derivatives show characteristic δ 5.0–6.0 ppm (¹H) for vinyl protons and δ 115–135 ppm (¹³C) for sp² carbons .
- X-ray crystallography : Used to resolve tautomeric equilibria (e.g., 4-oxo vs. 4-hydroxy forms) and confirm stereochemistry. For example, Hirshfeld surface analysis and bond angle calculations validate intermolecular interactions in crystalline derivatives .
- Elemental analysis (CHN) : Validates empirical formulas, with deviations <0.4% indicating purity .
Q. What are common functionalization strategies for the pyridazinoindole scaffold?
- N-Alkylation : Methylation with methyl iodide or benzylation with benzyl halides under basic conditions (e.g., triethylamine) .
- Acylation : Reaction with acid chlorides (e.g., chloracetyl chloride) to form amide derivatives .
- Cyclocondensation : Hydrazones derived from aldehydes/ketones undergo acid-catalyzed cyclization to form fused heterocycles .
Advanced Research Questions
Q. How do tautomeric equilibria impact the reactivity of pyridazinoindole derivatives?
The 4-oxo and 4-hydroxy tautomers exhibit distinct reactivity. For example:
- Methylation studies reveal preferential alkylation at N3 in the 4-oxo form, while the 4-hydroxy tautomer favors O-methylation under acidic conditions .
- Tautomeric stability is influenced by solvent polarity and substituent effects. Polar aprotic solvents (e.g., DMF) stabilize the 4-oxo form, as evidenced by NMR chemical shift trends .
Q. What mechanistic insights explain low yields in hydrazone cyclization reactions?
Low yields (e.g., 29–51% in allyl derivatives ) arise from:
- Competitive side reactions : Hydrazones may undergo hydrolysis or dimerization instead of cyclization, especially under suboptimal pH or temperature conditions .
- Steric hindrance : Bulky substituents (e.g., pentyl groups) reduce cyclization efficiency due to unfavorable transition-state geometry .
- Solution-phase equilibria : Reversible hydrazone formation can limit conversion to the desired cyclized product .
Q. How can computational modeling guide the design of pyridazinoindole-based inhibitors?
- Molecular docking : Predicts binding affinities to target proteins (e.g., phosphoinositide 3-kinase) by simulating interactions between the pyridazinoindole core and active-site residues .
- DFT calculations : Optimize substituent geometry (e.g., methyl vs. trifluoromethyl groups) to enhance electronic complementarity with hydrophobic enzyme pockets .
Q. What methodologies are used to resolve contradictions in biological activity data?
- RT-PCR and cytotoxicity assays : Cross-validate compound effects on gene expression (e.g., PI3K pathway genes) and cell viability .
- Structure-activity relationship (SAR) studies : Systematic substitution at N3, N5, and C8 positions identifies critical pharmacophores. For example, methyl groups at C8 enhance metabolic stability but may reduce solubility .
Methodological Recommendations
- For low-yield reactions : Optimize reaction time and temperature using microwave-assisted synthesis .
- For tautomer analysis : Combine X-ray crystallography with variable-temperature NMR to study dynamic equilibria .
- For biological screening : Use isogenic cell lines to control for genetic variability in cytotoxicity assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
